3-Amino-2-(4-ethoxyphenyl)propan-1-ol
CAS No.:
Cat. No.: VC18229607
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO2 |
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Molecular Weight | 195.26 g/mol |
IUPAC Name | 3-amino-2-(4-ethoxyphenyl)propan-1-ol |
Standard InChI | InChI=1S/C11H17NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10,13H,2,7-8,12H2,1H3 |
Standard InChI Key | KFRLNTMBNGOMGX-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)C(CN)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Amino-2-(4-ethoxyphenyl)propan-1-ol (IUPAC name: 3-amino-2-(4-ethoxyphenyl)propan-1-ol) has the molecular formula CHNO and a molecular weight of 195.26 g/mol. Its structure consists of:
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A propan-1-ol backbone (three-carbon chain with a hydroxyl group at position 1).
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An amino group (-NH) at position 3.
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A 4-ethoxyphenyl group (-CH-OCHCH) at position 2.
The ethoxy group enhances lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding, influencing solubility and biological interactions .
Table 1: Comparative Molecular Properties of Related Amino Alcohols
Spectroscopic Data
While experimental spectral data for 3-amino-2-(4-ethoxyphenyl)propan-1-ol is unavailable, analogs suggest characteristic peaks:
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IR Spectroscopy: O-H stretch (~3300 cm), N-H stretch (~3400 cm), and C-O-C ether stretch (~1250 cm) .
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NMR:
Synthesis and Manufacturing
Proposed Synthetic Routes
The synthesis of 3-amino-2-(4-ethoxyphenyl)propan-1-ol can be inferred from methods used for structurally similar compounds :
Route 1: Reductive Amination
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Ketone Formation: React 4-ethoxyacetophenone with trimethylsilyl cyanide (TMSCN) in the presence of ZnI to form a cyanohydrin intermediate.
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Reduction: Reduce the nitrile group to an amine using LiAlH or catalytic hydrogenation (H, Pd/C).
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Hydroxylation: Hydrolyze the silyl ether under acidic conditions to yield the final amino alcohol.
Reaction Scheme:
Route 2: Aziridine Ring-Opening
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Aziridine Synthesis: Convert 4-ethoxystyrene oxide to aziridine using NH.
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Ring-Opening: Treat with water or alcohols to introduce the hydroxyl group.
Industrial-Scale Considerations
Industrial production would optimize:
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Catalysts: Transition metal catalysts (e.g., Pd, Ni) for hydrogenation steps.
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Purification: Column chromatography or recrystallization to achieve >95% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to -OH and -NH groups; limited solubility in non-polar solvents.
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Stability: Susceptible to oxidation; recommended storage under inert gas (N) at 2–8°C .
Thermal Properties
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Boiling Point: ~300°C (decomposition likely above 250°C).
Biological Activity and Applications
Hypothesized Mechanisms
The compound’s bioactivity is theorized to arise from:
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Receptor Binding: The ethoxyphenyl group may interact with hydrophobic pockets in enzymes or receptors.
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Hydrogen Bonding: -NH and -OH groups facilitate binding to biological targets like G-protein-coupled receptors .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Evaluate antimicrobial, anticancer, and neuroprotective activities.
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Computational Studies: Molecular docking to predict target affinity.
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